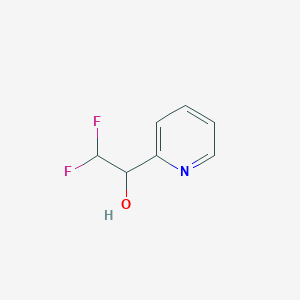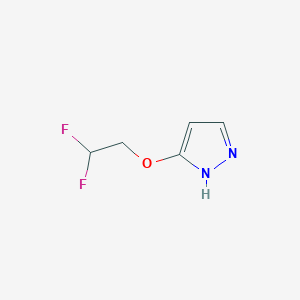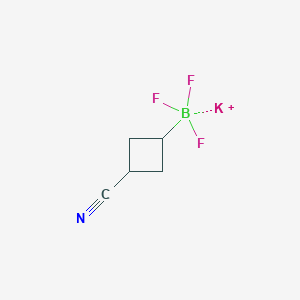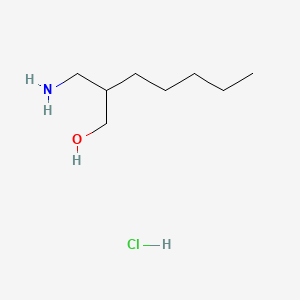
2-(3,4,5-Trimethoxyphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trimethoxyphenyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 3,4,5-trimethoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzylamine with a suitable electrophile to form the azetidine ring. This process often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis, which offers the advantage of reduced reaction times and improved yields. This method utilizes microwave irradiation to facilitate the cyclization process, making it more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-Trimethoxyphenyl)azetidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is explored for its use in materials science, including the development of novel polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)azetidine involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic activity.
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole: Evaluated for antifungal activity .
Uniqueness: 2-(3,4,5-Trimethoxyphenyl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(3,4,5-trimethoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-6-8(9-4-5-13-9)7-11(15-2)12(10)16-3/h6-7,9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
JDJHDQJCNFWDCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)


![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)

![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)




